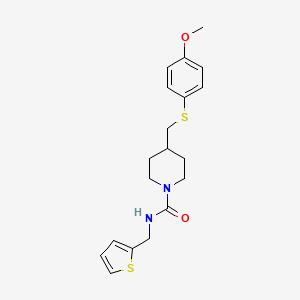

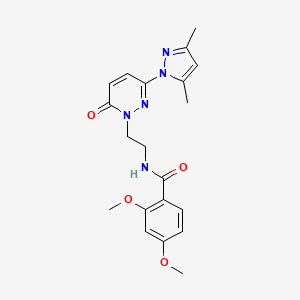

4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic molecule that appears to be structurally related to various analgesic compounds and intermediates used in pharmaceutical synthesis. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including acylation, sulfonation, and substitution reactions. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process starting from piperidin-4-ylmethanol . This suggests that the synthesis of the compound may also involve similar strategies, utilizing starting materials such as 4-piperidinemethanol and employing protective group strategies, as indicated by the use of tert-butyl groups in the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which typically adopts a chair conformation for stability. In the case of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring, which is similar to the piperidine ring, also adopts a chair conformation . This information can be extrapolated to suggest that the piperidine ring in the compound of interest likely adopts a similar conformation. Additionally, the presence of substituents such as the methoxyphenyl group can influence the overall molecular geometry through steric interactions and dihedral angles.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the nature of the substituents attached to the nitrogen atom and the piperidine ring. For example, the synthesis of potent analgesics involved suitable substitutions on both nitrogen atoms, which significantly enhanced the analgesic potency of the resulting compounds . This implies that the chemical reactions involving the compound would also be sensitive to the nature of the substituents, particularly those on the nitrogen atoms, and could be tailored to achieve desired biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide are not detailed in the provided papers, the properties of structurally related compounds can offer insights. For instance, the presence of methoxy and carboxylate groups can affect the compound's solubility, polarity, and potential for forming hydrogen bonds. The tert-butyl group is often used as a protecting group due to its steric bulk, which can also influence the compound's reactivity and physical properties . The analgesic potency of related compounds suggests that the compound may also interact with biological targets, which would be influenced by its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide serves as a precursor in the synthesis of various heterocyclic compounds. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have been synthesized, showcasing potential as anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase-1/2 (COX-1/COX-2), with promising analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enamine Chemistry

The chemical has also found applications in enamine chemistry, particularly in the preparation and alkylation of cyclic and non-cyclic enamino-thiones. These compounds are synthesized through reactions involving enaminones and dithiadiphosphetane disulfide, resulting in S-alkylated iminium iodides. This process opens pathways for exploring the stereochemistry and potential applications of enamino-thiones in pharmaceuticals (Rasmussen, Shabana, & Lawesson, 1981).

Selective Serotonin Receptor Agonists

Research has explored the design and synthesis of benzamide derivatives, including 4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, as potent serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their ability to influence gastrointestinal motility, presenting a potential for treating gastrointestinal disorders. Their pharmacological profiles suggest a promising future in the development of orally bioavailable drugs with minimal side effects (Sonda et al., 2003).

Anti-Angiogenic and DNA Cleavage Activities

New derivatives of 4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide have shown significant anti-angiogenic and DNA cleavage activities. These findings highlight their potential as anticancer agents, providing insight into the role of various substituents on the phenyl ring in determining their effectiveness. Such compounds could offer dual mechanisms of action in cancer therapy, inhibiting angiogenesis and directly interacting with DNA to induce cytotoxic effects (Kambappa et al., 2017).

Eigenschaften

IUPAC Name |

4-[(4-methoxyphenyl)sulfanylmethyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S2/c1-23-16-4-6-17(7-5-16)25-14-15-8-10-21(11-9-15)19(22)20-13-18-3-2-12-24-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIHMZLYXZYIQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2538714.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2538721.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2538725.png)

![3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2538729.png)

![3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2538730.png)

![2-chloro-1-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2538734.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide](/img/structure/B2538736.png)